molecular formula C14H23NO3 B1400794 (3r)-3-(Cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one CAS No. 1152109-85-7

(3r)-3-(Cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one

Cat. No. B1400794
CAS RN: 1152109-85-7
M. Wt: 253.34 g/mol
InChI Key: HVPWYYQBQRRHFJ-PZORYLMUSA-N
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Description

(3R)-3-(Cyclopentylmethyl)-1-(tetrahydro-2H-pyran-2-yloxy)azetidin-2-one, commonly referred to as CPM-THP, is a synthetic compound with a variety of applications in chemical synthesis and scientific research. CPM-THP has a wide range of properties that make it a useful reagent in a variety of organic and inorganic synthesis processes. It is also used in a variety of scientific research applications, such as drug development and biological studies.

Scientific Research Applications

Synthesis and Structural Applications

  • Bicyclic azetidin-3-ones, similar in structure to (3r)-3-(cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one, have been explored as scaffolds for synthesizing highly substituted azetidines. These compounds show potential as intermediates for novel complex azetidine synthesis (Martínez & Fleet, 2014).

Pharmaceutical Synthesis and Drug Development

  • The molecule has been involved in the synthesis of specific platinum compounds. For example, 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), a novel platinum compound, was synthesized to overcome cisplatin resistance and induce apoptosis through pathways different from cisplatin (Dietrich et al., 2008).

Synthesis of Biologically Active Compounds

  • The compound has been utilized in the synthesis of azetidin-2-one containing pyrazoline derivatives, which were evaluated for their antimicrobial activity. This highlights its use in creating biologically active molecules (Shailesh, Pankaj, & Patel Amr, 2012).

Chemical Transformations and Reactions

  • It has been involved in various chemical transformations and reactions. For example, treatment of certain azetidin-2-one derivatives with ethyl diazoacetate in the presence of a Lewis acid yielded novel azetidin-2-one isomers, illustrating its reactivity and versatility in chemical synthesis (Cainelli et al., 2002).

Role in Synthesis of Heterocyclic Compounds

  • The compound has been used in the synthesis of bridgedhead azolopyrimidines and imidazothiazines, demonstrating its utility in creating diverse heterocyclic compounds of potential therapeutic importance (Ram, Srivastava, & Goel, 2003).

properties

IUPAC Name

(3R)-3-(cyclopentylmethyl)-1-(oxan-2-yloxy)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c16-14-12(9-11-5-1-2-6-11)10-15(14)18-13-7-3-4-8-17-13/h11-13H,1-10H2/t12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPWYYQBQRRHFJ-PZORYLMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CN(C2=O)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C[C@@H]2CN(C2=O)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3r)-3-(Cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one
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(3r)-3-(Cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one
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(3r)-3-(Cyclopentylmethyl)-1-(tetrahydro-2h-pyran-2-yloxy)azetidin-2-one

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